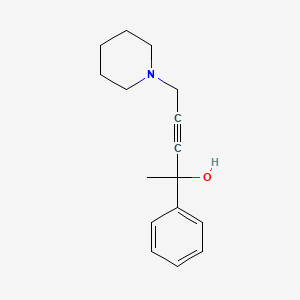
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GABOB (gamma-aminobutyric acid oxybutyric acid) and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the modulation of GABA activity in the brain. This compound has been found to increase the levels of GABA in the brain by inhibiting the enzyme that breaks down GABA. This increased GABA activity has been found to have a calming effect on the brain, which can reduce the severity and frequency of seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of neurological disorders, 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a calming effect on the brain. This increased GABA activity has also been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol in lab experiments is its ability to increase the levels of GABA in the brain. This can be useful for studying the role of GABA in neurological disorders and for developing new treatments for these disorders. However, one limitation of using this compound in lab experiments is that it can be difficult to control the dosage and administration of the compound, which can affect the results of the experiment.
Direcciones Futuras
There are many potential future directions for the study of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. One area of research is the development of new treatments for neurological disorders such as epilepsy and anxiety. Another area of research is the study of the role of GABA in the brain and its potential for regulating neuronal activity. Additionally, there is potential for the development of new drugs that target the GABA system in the brain, which could have significant implications for the treatment of a range of neurological disorders.
Métodos De Síntesis
The synthesis of 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol involves the reaction of 1,5-dibromo-2-pentene with magnesium, followed by the reaction with 2-piperidinone and phenylboronic acid. The resulting product is then hydrolyzed to produce 2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol. This synthesis method has been widely used in scientific research to produce the compound in large quantities for further study.
Aplicaciones Científicas De Investigación
2-phenyl-5-(1-piperidinyl)-3-pentyn-2-ol has been found to have a range of potential scientific research applications. One of its most promising applications is in the treatment of neurological disorders such as epilepsy and anxiety. Studies have shown that this compound can increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate neuronal activity. This increased GABA activity has been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Propiedades
IUPAC Name |
2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJPECDPEBOUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-piperidin-1-yl-pent-3-yn-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

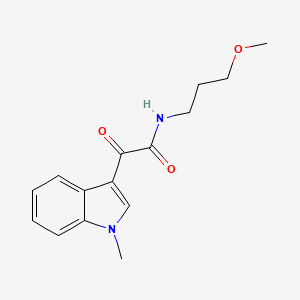
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
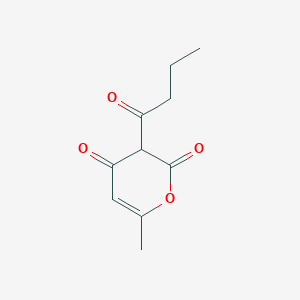
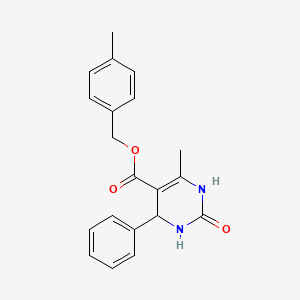

![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)
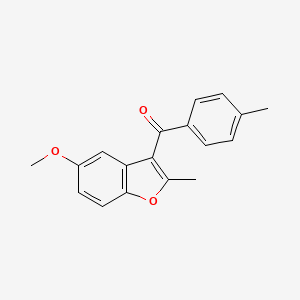
![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)